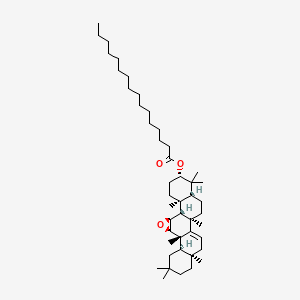
JWH 203 N-(5-hydroxypentyl) metabolite-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 203 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 203 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine.
Aplicaciones Científicas De Investigación
Gas Chromatography-Mass Spectrometry Analysis : Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting metabolites of JWH-018 (closely related to JWH-203) in urine, including the synthesis of one metabolite (5-hydroxypentyl JWH-018) (Emerson, Durham, Gidden, & Lay, 2013).
Comparison of AM-2201 and JWH-018 Metabolites : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites, in rats and humans (Jang, Yang, Shin, Choi, Chang, & Kim, 2014).
Identification of JWH-203 and JWH-251 Metabolites : Kavanagh et al. (2013) tentatively identified several urinary metabolites of JWH-203 and JWH-251, including products of mono- and dihydroxylation, and N-dealkylation combined with monohydroxylation (Kavanagh, Grigoryev, Melnik, Savchuk, Simonov, & Rozhanets, 2013).
Toxicological Impact on Human Cell Lines : Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential toxicological mechanisms (Couceiro, Bandarra, Sultan, Bell, Constantino, & Quintas, 2016).
Neutral Antagonist Activity of a JWH-018 Metabolite : Seely et al. (2012) studied JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, a major metabolite of JWH-018, revealing its neutral antagonist activity at cannabinoid type 1 receptors (Seely, Brents, Radomińska-Pandya, Endres, Keyes, Moran, & Prather, 2012).
Analysis of Synthetic Cannabinoids in Seized Materials : Simões et al. (2014) developed an analytical method for detecting synthetic cannabinoids, including their metabolites, in urine samples and seized materials, highlighting the forensic importance of these compounds (Simões, Silva, Castañera Ajenjo, & Dias, 2014).
Propiedades
Nombre del producto |
JWH 203 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Fórmula molecular |
C21H17D5ClNO2 |
Peso molecular |
360.9 |
InChI |
InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D |
Clave InChI |
RFHPYWJZEUWQOM-JFISFECYSA-N |
SMILES |
O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Sinónimos |
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)





